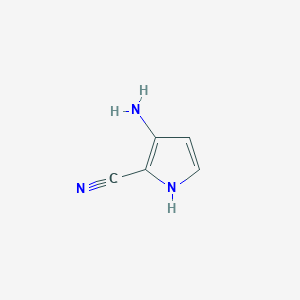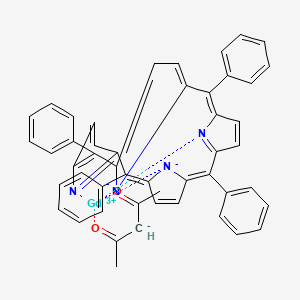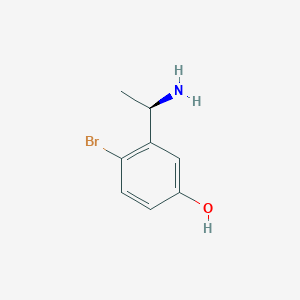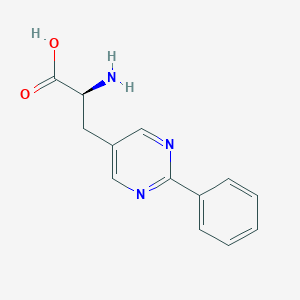![molecular formula C6H8N2O B15226005 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fused isoxazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrolidin-2-one as a starting material. The process includes several steps such as base-mediated aldol condensation, reduction, and cyclization . The reaction conditions often require the use of reagents like lithium diisopropylamide (LDA), lithium aluminum hydride (LiAlH4), and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s unique affinity for extrasynaptic GABA receptors further distinguishes its mechanism of action from other GABAergic agents .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Another isomer with similar structural features but different biological activity.
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid: A conformationally constrained analogue with distinct pharmacological properties.
Uniqueness
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine is unique due to its specific interaction with delta-subunit-containing GABA receptors, which sets it apart from other similar compounds. Its ability to modulate neuronal excitability without the reinforcing effects seen in other GABAergic agents makes it a compound of significant interest in neurological research .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-[1,2]oxazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-5-4-9-8-6(5)7-3-1/h4H,1-3H2,(H,7,8) |
Clave InChI |
JLGSRINTABAZKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CON=C2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)

![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)


![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)

![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)




